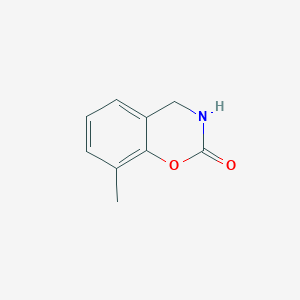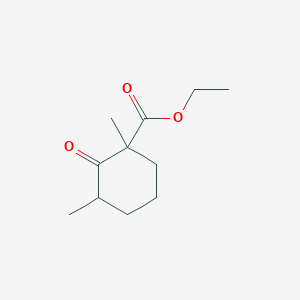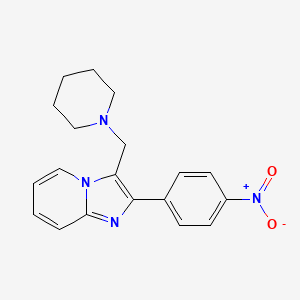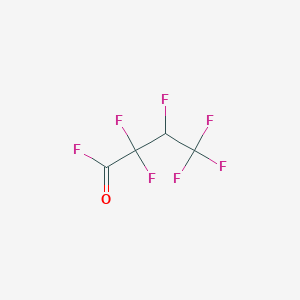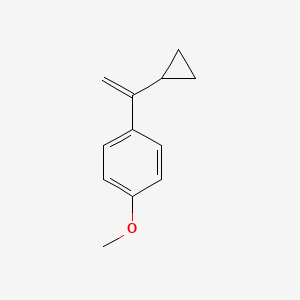
1-(1-Cyclopropylethenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropylethenyl)-4-methoxybenzene is an organic compound with the chemical formula C11H12O. It is a colorless liquid with a distinct fragrance at room temperature. This compound is an important intermediate in organic synthesis and finds applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Cyclopropylethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of benzylbenzene with bromopropane. The process typically includes the following steps:
Addition of Bromopropane: Bromopropane is added to benzylbenzene.
Catalyst Addition: A catalyst is introduced to facilitate the reaction.
Heating: The reaction mixture is heated to promote the formation of the desired product.
Distillation and Purification: The final product is obtained through distillation and other chemical processing steps
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropylethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
1-(1-Cyclopropylethenyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of coatings, rubber additives, and other industrial materials .
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the methoxy group.
Cyclopropylmethanol: Contains a hydroxyl group instead of a methoxy group.
Cyclopropylmethylamine: Features an amine group in place of the methoxy group.
Uniqueness
1-(1-Cyclopropylethenyl)-4-methoxybenzene is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
829-17-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-cyclopropylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-3-4-10)11-5-7-12(13-2)8-6-11/h5-8,10H,1,3-4H2,2H3 |
InChI Key |
FAQRXBLRKNJBNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
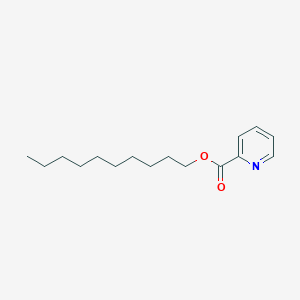
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
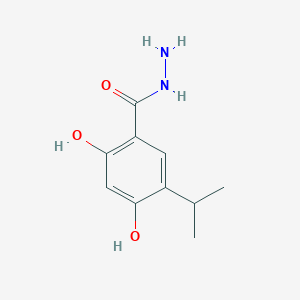
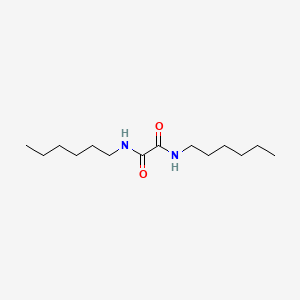
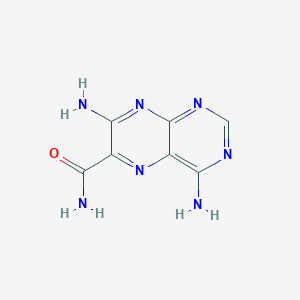

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)


